molecular formula C11H17NO2 B1325053 [1-(furan-2-ylmethyl)piperidin-4-yl]methanol CAS No. 930111-13-0

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B1325053
CAS No.: 930111-13-0
M. Wt: 195.26 g/mol
InChI Key: YBANPRCPQURNFY-UHFFFAOYSA-N
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Description

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol, also known as furfurylpiperidine alcohol, is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. This compound is often used in scientific experiments as a reagent and intermediate. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of [1-(furan-2-ylmethyl)piperidin-4-yl]methanol typically involves the reaction of furfurylamine with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of [1-(furan-2-ylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. It can also interact with receptors and ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol can be compared with other similar compounds, such as:

    Furfurylamine: A precursor in the synthesis of this compound, used in various chemical reactions.

    Piperidine: A structural analog that shares the piperidine ring but lacks the furfuryl group.

    Furfuryl alcohol: Contains the furfuryl group but lacks the piperidine ring.

The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBANPRCPQURNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640468
Record name {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-13-0
Record name {1-[(Furan-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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